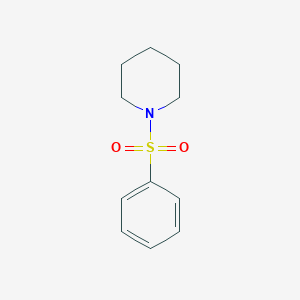

1-(Phenylsulfonyl)piperidine

Description

The exact mass of the compound 1-(Phenylsulfonyl)piperidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14850. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Phenylsulfonyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Phenylsulfonyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYWBMTXKFQBCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198344 | |

| Record name | Piperidine, 1-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5033-23-8 | |

| Record name | 1-(Phenylsulfonyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5033-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-(phenylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005033238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC14850 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 1-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure of 1-(benzenesulfonyl)piperidine

An In-depth Technical Guide to the Synthesis, Structure, and Applications of 1-(Benzenesulfonyl)piperidine

Abstract

This technical guide provides a comprehensive examination of 1-(benzenesulfonyl)piperidine, a key sulfonamide compound. We delve into its molecular architecture through detailed spectroscopic and crystallographic analysis, offering a foundational understanding of its structure-property relationships. The guide presents a validated, step-by-step synthesis protocol, explaining the rationale behind each procedural choice to ensure reproducibility and safety. Furthermore, we explore the compound's reactivity and its established applications in medicinal chemistry and organic synthesis, providing researchers, scientists, and drug development professionals with a definitive resource on this important chemical entity.

The Molecular Architecture of 1-(Benzenesulfonyl)piperidine

Understanding the precise three-dimensional structure and electronic properties of a molecule is paramount to predicting its reactivity and biological activity. This section deconstructs 1-(benzenesulfonyl)piperidine using standard and advanced analytical techniques.

The core structure consists of a piperidine ring, a six-membered saturated heterocycle, connected via its nitrogen atom to the sulfur atom of a benzenesulfonyl group.[1] This linkage forms a sulfonamide, a functional group of immense importance in medicinal chemistry.

Caption: Correlation of molecular fragments to spectroscopic signals.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework. [2] * ¹H NMR : The spectrum will show distinct regions. The aromatic protons of the benzenesulfonyl group typically appear as a complex multiplet in the downfield region (~7.5-7.9 ppm). The protons on the piperidine ring adjacent to the nitrogen (α-protons) are deshielded by the electronegative nitrogen and sulfonyl group, appearing around 3.0 ppm. The remaining piperidine protons (β and γ) will be found further upfield, typically in the 1.5-1.7 ppm range.

-

¹³C NMR : The aromatic carbons will resonate between ~127-138 ppm. The α-carbons of the piperidine ring are expected around 48 ppm, with the β and γ carbons appearing at approximately 25 and 23 ppm, respectively.

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies. [3]For 1-(benzenesulfonyl)piperidine, the most diagnostic peaks are the strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group, typically found near 1350 cm⁻¹ and 1160 cm⁻¹, respectively. [4]Aromatic C-H stretching will be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring will appear just below 3000 cm⁻¹.

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. [5]The electron ionization (EI) mass spectrum will show a molecular ion peak [M]+• at an m/z corresponding to its molecular weight (225.31). [6]Common fragmentation patterns may include the loss of the piperidine moiety or cleavage of the phenyl group from the sulfonyl moiety.

Single-Crystal X-ray Diffraction

While spectroscopic methods provide evidence of connectivity, single-crystal X-ray diffraction offers an unambiguous determination of the molecule's three-dimensional structure in the solid state, including precise bond lengths and angles. [7][8]Although a specific public crystal structure for the parent compound is not readily available, analysis of related N-arylsulfonamides reveals key structural features. [9]The geometry around the sulfur atom is tetrahedral, and the S-N bond length is a critical parameter influencing the chemical properties of the sulfonamide linkage. The piperidine ring typically adopts a stable chair conformation. [10]

Synthesis of 1-(Benzenesulfonyl)piperidine

The synthesis of sulfonamides is a cornerstone reaction in organic and medicinal chemistry. [11]The most direct and widely adopted method for preparing 1-(benzenesulfonyl)piperidine is the nucleophilic substitution reaction between benzenesulfonyl chloride and piperidine. [6]

Causality in Experimental Design

The chosen protocol is not merely a recipe but a system designed for high yield, purity, and safety.

-

Choice of Reactants : Benzenesulfonyl chloride is an excellent electrophile due to the two electron-withdrawing oxygen atoms and the chlorine leaving group attached to the sulfur atom. [4]Piperidine is a strong secondary amine nucleophile. [1]* Role of the Base : The reaction generates one equivalent of hydrochloric acid (HCl). A base (e.g., pyridine, triethylamine, or even excess piperidine) is required to neutralize this acid. Failure to do so would protonate the piperidine reactant, converting it into its non-nucleophilic ammonium salt and halting the reaction.

-

Solvent Selection : Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred as they readily dissolve the reactants without interfering with the reaction.

-

Temperature Control : The reaction is highly exothermic. Initial addition of the sulfonyl chloride is typically performed at low temperatures (e.g., 0 °C) to control the reaction rate, prevent side reactions, and ensure safety.

Validated Laboratory Protocol

This protocol describes a reliable method for the synthesis and purification of 1-(benzenesulfonyl)piperidine.

Caption: Step-by-step workflow for the synthesis of 1-(benzenesulfonyl)piperidine.

Step-by-Step Methodology:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 equivalent) and a suitable base such as pyridine or triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

-

Cooling : Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0 °C.

-

Addition of Electrophile : Dissolve benzenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. [12]5. Workup : Transfer the reaction mixture to a separatory funnel. Wash sequentially with water, a mild acidic solution (e.g., 1M HCl) to remove excess amine and base, and finally with brine.

-

Drying and Concentration : Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure 1-(benzenesulfonyl)piperidine as a white solid.

Reactivity and Applications

The structural features of 1-(benzenesulfonyl)piperidine dictate its chemical behavior and utility in various scientific fields. The sulfonamide group is generally stable, making it a robust scaffold in drug design.

Medicinal Chemistry

The piperidine moiety is a common structural element in many pharmaceuticals. [13]When combined with the benzenesulfonyl group, it forms a class of compounds with significant biological potential.

-

Antibacterial Agents : Sulfonylpiperidines have been identified as novel inhibitors of thymidylate kinase (TMK), an enzyme essential for DNA synthesis in Gram-positive bacteria. [14]This makes the 1-(benzenesulfonyl)piperidine scaffold a promising starting point for the development of new antibiotics.

-

Enzyme Inhibition : The sulfonamide moiety can act as a transition-state mimic or bind to key residues in enzyme active sites. [15]This has led to the development of sulfonamide-based inhibitors for a wide range of enzymes.

Organic Synthesis

Beyond its biological activity, the benzenesulfonyl group serves important functions in synthetic chemistry.

-

Nitrogen Protecting Group : The benzenesulfonyl group can be used to protect the nitrogen atom of piperidine. It is stable to a wide range of reaction conditions but can be removed under specific reductive conditions if needed.

-

Precursor for Further Functionalization : The aromatic ring of the benzenesulfonyl group can be subjected to electrophilic aromatic substitution reactions, allowing for the introduction of other functional groups to modulate the molecule's properties.

Conclusion

1-(Benzenesulfonyl)piperidine is more than a simple chemical compound; it is a convergence of two of the most important moieties in modern chemistry—the piperidine ring and the sulfonamide group. Its structure is well-defined by a suite of spectroscopic techniques, and its synthesis is robust and scalable. The inherent stability and biological relevance of its core structure ensure that 1-(benzenesulfonyl)piperidine and its derivatives will continue to be valuable tools for researchers in medicinal chemistry, drug discovery, and synthetic methodology. This guide provides the foundational knowledge necessary for the confident and effective use of this versatile molecule.

References

- Crasto, C. (n.d.). IMPROVED SYNTHESIS OF 1-BENZENESULFINYL PIPERIDINE AND ANALOGS FOR THE ACTIVATION OF THIOGLYCOSIDES IN CONJUNCTION WITH TRIFLUOROMETHANESULFONIC ANHYDRIDE. National Institutes of Health.

-

MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved from [Link]

-

ACS Publications. (2021). Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. ACS Omega. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzylpiperidine. National Institutes of Health. Retrieved from [Link]

-

ChemSrc. (n.d.). 1-(benzenesulfonyl)piperidine. Retrieved from [Link]

-

ACS Publications. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. Retrieved from [Link]

-

PubMed. (n.d.). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2012). SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. Retrieved from [Link]

-

PubMed. (2013). N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11β-hydroxysteroid dehydrogenase type 1: strategies to eliminate reactive metabolites. National Institutes of Health. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines: the preparation of sulphur–nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine. NIST WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

-

ResearchGate. (n.d.). The molecular structure of 1 as solved by X-ray crystallography. Retrieved from [Link]

-

ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral.... Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN109180564B - Preparation method of piperidine and derivatives thereof.

-

Journal of Chemical Health Risks. (n.d.). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Retrieved from [Link]

-

Caltech. (2018). Demystifying X-ray Crystallography. Retrieved from [Link]

-

SciSpace. (2014). Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. National Institutes of Health. Retrieved from [Link]

-

MDPI. (n.d.). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). Retrieved from [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenesulfonyl chloride. NIST WebBook. Retrieved from [Link]

-

NASA Astrophysics Data System. (2022). Infrared spectra and optical constants of astronomical ices: IV. Benzene and pyridine. Retrieved from [Link]

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. Benzenesulfonyl chloride [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-(benzenesulfonyl)piperidine | CAS#:5033-23-8 | Chemsrc [chemsrc.com]

- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 8. mdpi.com [mdpi.com]

- 9. N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11β-hydroxysteroid dehydrogenase type 1: strategies to eliminate reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. echemcom.com [echemcom.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Basic Synthesis of 1-(Phenylsulfonyl)piperidine from Piperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-(Phenylsulfonyl)piperidine, a foundational reaction in medicinal chemistry and organic synthesis. As a senior application scientist, this document moves beyond a simple recitation of steps to offer a deeper understanding of the reaction mechanism, the rationale behind procedural choices, and the critical aspects of product purification and characterization.

Introduction: The Significance of Sulfonamides

Sulfonamides are a cornerstone of modern medicinal chemistry, renowned for their diverse pharmacological activities. The synthesis of 1-(Phenylsulfonyl)piperidine from piperidine and benzenesulfonyl chloride is a classic example of N-sulfonylation, a fundamental transformation for creating these valuable compounds. This reaction, often performed under Schotten-Baumann conditions, provides a robust and reliable method for constructing the sulfonamide linkage.[1][2] Understanding the nuances of this synthesis is crucial for researchers involved in the design and development of novel therapeutic agents.

Reaction Mechanism and Rationale

The synthesis of 1-(Phenylsulfonyl)piperidine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride.[3] This initial attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of a chloride ion, leads to the formation of the stable sulfonamide product.

A base, such as pyridine or an aqueous solution of sodium hydroxide, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[3] This prevents the protonation of the piperidine starting material, which would render it non-nucleophilic and halt the reaction. The choice of base and solvent system can significantly impact the reaction's efficiency and ease of workup.

Caption: Reaction mechanism for the synthesis of 1-(Phenylsulfonyl)piperidine.

Experimental Protocol

This section provides a detailed, field-proven protocol for the synthesis of 1-(Phenylsulfonyl)piperidine. The procedure is designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| Piperidine | C₅H₁₁N | 85.15 | 1.0 g | 11.7 mmol | Corrosive, flammable liquid. Handle with care. |

| Benzenesulfonyl Chloride | C₆H₅ClO₂S | 176.62 | 2.07 g | 11.7 mmol | Corrosive, lachrymator. Work in a fume hood. |

| Pyridine | C₅H₅N | 79.10 | 10 mL | - | Anhydrous, as a base and solvent. |

| Dichloromethane | CH₂Cl₂ | 84.93 | 50 mL | - | For extraction. |

| 1M Hydrochloric Acid | HCl | 36.46 | As needed | - | For washing. |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | For washing. |

| Brine | NaCl (aq) | - | As needed | - | For washing. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | For drying. |

| Ethanol | C₂H₅OH | 46.07 | As needed | - | For recrystallization. |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve piperidine (1.0 g, 11.7 mmol) in anhydrous pyridine (10 mL). Cool the solution to 0 °C in an ice bath.

-

Addition of Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride (2.07 g, 11.7 mmol) dropwise from the dropping funnel to the stirred piperidine solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Workup:

-

Pour the reaction mixture into a separatory funnel containing 50 mL of dichloromethane.

-

Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).[4]

-

Dry the organic layer over anhydrous magnesium sulfate.[4]

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Sources

An In-depth Technical Guide to the Spectral Interpretation of 1-(Phenylsulfonyl)piperidine

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 1-(Phenylsulfonyl)piperidine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary to offer insights into the causal relationships between molecular structure and spectral output. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness (E-E-A-T), ensuring that the methodologies described are both scientifically robust and practically applicable.

The Molecular Blueprint: Structure and Symmetry

Before delving into the spectral data, a foundational understanding of the molecular structure of 1-(Phenylsulfonyl)piperidine is essential. The molecule consists of a phenyl group and a piperidine ring linked by a sulfonamide functional group. This arrangement dictates the chemical environment of each atom and, consequently, its spectral signature.

The phenylsulfonyl group acts as a strong electron-withdrawing group, significantly influencing the electron density of the adjacent piperidine ring. The nitrogen atom of the piperidine is directly attached to the electron-deficient sulfur atom, which in turn is bonded to two oxygen atoms and the phenyl ring. This inductive effect is a key determinant of the chemical shifts observed in the NMR spectra.

Caption: Molecular structure of 1-(Phenylsulfonyl)piperidine.

¹H NMR Spectroscopy: Probing the Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

Predicted vs. Observed ¹H NMR Spectrum

Based on the structure, we can predict distinct signals for the aromatic protons of the phenyl ring and the aliphatic protons of the piperidine ring. The symmetry of the piperidine ring (assuming rapid chair-chair interconversion at room temperature) simplifies the spectrum, rendering the two protons on C4 chemically equivalent, the four protons on C3 and C5 equivalent, and the four protons on C2 and C6 equivalent.

The experimental data confirms these predictions. The spectrum is typically recorded in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[1]

Data Summary and Interpretation

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| H-2', H-6' (ortho) | ~7.84 | Doublet of Doublets (dd) | 2H | J = 7.0, 1.5 |

| H-4' (para) | ~7.58 | Multiplet (m) | 1H | J = 5.0, 3.6 |

| H-3', H-5' (meta) | ~7.53 | Multiplet (m) | 2H | - |

| H-2, H-6 (α-CH₂) | ~3.25 | Triplet (t) | 4H | J = 6.8 |

| H-3, H-5 (β-CH₂) | ~1.74 | Multiplet (m) | 4H | - |

| H-4 (γ-CH₂) | ~1.58 | Multiplet (m) | 2H | - |

| Data sourced from literature reports in CDCl₃.[2] |

Interpretation:

-

Aromatic Protons (δ 7.50 - 7.84 ppm): The protons on the phenyl ring appear in the downfield region, a characteristic feature of aromatic protons.[1] The ortho-protons (H-2', H-6') are the most deshielded due to the anisotropic effect of the C-S bond and the electron-withdrawing nature of the sulfonyl group. Their signal appears as a doublet of doublets. The meta (H-3', H-5') and para (H-4') protons appear slightly more upfield and overlap, presenting as multiplets.[2]

-

α-Methylene Protons (H-2, H-6 at δ ~3.25 ppm): These protons are adjacent to the nitrogen atom. The strong deshielding effect of the directly attached phenylsulfonyl group causes their signal to shift significantly downfield compared to unsubstituted piperidine.[3] The signal is a triplet because these four protons are coupled to the four adjacent β-protons (n+1 rule, where n=2 effective neighbors for each proton, leading to a 2+1=3 line pattern, simplified).[4]

-

β- and γ-Methylene Protons (H-3, H-5, H-4 at δ ~1.58 - 1.74 ppm): These protons are further from the electron-withdrawing sulfonyl group and thus appear more upfield, in the typical aliphatic region.[1] The signals for the β- and γ-protons are complex multiplets due to overlapping signals and multiple coupling interactions. The decreasing inductive effect of the sulfonyl group with distance is evident in the upfield shift from the α- to the β- and γ-protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically used to simplify the spectrum, resulting in a single line for each unique carbon environment.

Data Summary and Interpretation

| Signal Assignment | Chemical Shift (δ) ppm |

| C-1' (ipso-C) | ~137.01 |

| C-4' (para-C) | ~132.55 |

| C-2', C-6' (ortho-C) | ~129.00 |

| C-3', C-5' (meta-C) | ~127.50 |

| C-2, C-6 (α-C) | ~47.93 |

| C-3, C-5 (β-C) | ~25.24 |

| C-4 (γ-C) | ~23.50 |

| Data sourced from literature reports in CDCl₃.[2] |

Interpretation:

-

Aromatic Carbons (δ 127 - 138 ppm): The six carbons of the phenyl ring give rise to four distinct signals due to symmetry. The ipso-carbon (C-1'), directly attached to the sulfur atom, is the most downfield. The chemical shifts of the ortho, meta, and para carbons are influenced by the electronic effects of the sulfonyl substituent.[2]

-

Piperidine Ring Carbons (δ 23 - 48 ppm): The piperidine carbons appear in the upfield aliphatic region.

-

α-Carbons (C-2, C-6 at δ ~47.93 ppm): These carbons, being directly bonded to the nitrogen, are the most deshielded of the piperidine ring carbons. Their chemical shift reflects the strong electron-withdrawing effect of the sulfonyl group transmitted through the nitrogen atom.

-

β-Carbons (C-3, C-5 at δ ~25.24 ppm): These carbons are further from the nitrogen and experience a lesser deshielding effect.

-

γ-Carbon (C-4 at δ ~23.50 ppm): This carbon is the most shielded (most upfield) of the piperidine carbons, as it is the furthest from the electronegative sulfonyl group.[2]

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Data Summary and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 3000 | C-H stretch | Aromatic (Phenyl) |

| ~2950 - 2850 | C-H stretch | Aliphatic (Piperidine) |

| ~1345 - 1315 | Asymmetric SO₂ stretch | Sulfonyl (SO₂) |

| ~1185 - 1145 | Symmetric SO₂ stretch | Sulfonyl (SO₂) |

| ~925 - 895 | S-N stretch | Sulfonamide (S-N) |

Vibrational frequency ranges are based on typical values for sulfonamides.[5][6]

Interpretation:

The IR spectrum of 1-(Phenylsulfonyl)piperidine is dominated by the strong absorptions of the sulfonyl group.

-

SO₂ Stretching Vibrations: The most characteristic signals in the spectrum are the strong, sharp bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically found around 1320 cm⁻¹ and 1155 cm⁻¹, respectively.[5] The presence of these two intense bands is a definitive indicator of the sulfonyl group.

-

C-H Stretching Vibrations: The spectrum will show C-H stretching vibrations for both the aromatic phenyl ring (above 3000 cm⁻¹) and the aliphatic piperidine ring (below 3000 cm⁻¹).[7]

-

S-N Stretching Vibration: A band in the 914-895 cm⁻¹ region can be attributed to the stretching of the sulfur-nitrogen bond of the sulfonamide linkage.[5]

Experimental Protocols and Workflow

To ensure the trustworthiness and reproducibility of spectral data, a standardized experimental workflow is crucial. This protocol serves as a self-validating system for the characterization of 1-(Phenylsulfonyl)piperidine.

Step-by-Step Methodology

-

Sample Preparation:

-

NMR: Accurately weigh approximately 5-10 mg of the 1-(Phenylsulfonyl)piperidine sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., 0.03% TMS) in a clean, dry NMR tube.

-

IR (ATR): Place a small, pure sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Ensure good contact between the sample and the crystal.

-

-

Instrument Setup and Data Acquisition:

-

NMR:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower sensitivity of the ¹³C nucleus.

-

-

IR:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

-

Data Processing and Analysis:

-

NMR:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra to obtain pure absorption line shapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

-

Analyze the multiplicities and coupling constants to elucidate spin-spin coupling networks.

-

Assign peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

-

-

IR:

-

Identify and label the wavenumbers of the major absorption bands.

-

Correlate these absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.

-

-

Sources

- 1. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 2. rsc.org [rsc.org]

- 3. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. znaturforsch.com [znaturforsch.com]

- 7. researchgate.net [researchgate.net]

The Chiral Architect: A Technical Guide to the Discovery and Evolution of Sulfinamide Reagents in Asymmetric Synthesis

Abstract

The quest for stereochemical control is a central theme in modern organic chemistry, particularly within pharmaceutical and materials science. Chiral amines, ubiquitous structural motifs in biologically active molecules, have historically presented a significant synthetic challenge. This guide provides a comprehensive technical overview of the historical discovery and development of sulfinamide reagents, a class of chiral auxiliaries that revolutionized the asymmetric synthesis of amines. We will trace the evolution from early concepts to the establishment of tert-butanesulfinamide (Ellman's auxiliary) as a cornerstone of the field. This document will delve into the mechanistic underpinnings of their remarkable stereodirecting power, provide field-proven experimental protocols, and present comparative data to offer researchers, scientists, and drug development professionals a thorough understanding of this indispensable synthetic tool.

Genesis: Early Explorations into Sulfinyl-Nitrogen Chemistry

The story of sulfinamide reagents is one of slow initial discovery followed by a dramatic surge in application. While the first synthesis of a sulfinamide by the reaction of organomagnesium reagents with N-sulfinylamines was reported by Gilman and Morris in the 1920s, the field lay largely dormant for decades. The true potential of the chiral sulfinyl group as a controller of stereochemistry in amine synthesis began to emerge in the latter half of the 20th century.

A pivotal figure in this early era was Franklin A. Davis. His group pioneered the use of chiral N-sulfinylimines, primarily the p-toluenesulfinyl imines, for the asymmetric synthesis of complex nitrogen-containing compounds like aziridines and amino acids.[1][2] The Davis methodology established several critical principles: the sulfinyl group could activate an imine for nucleophilic attack, and its inherent chirality, being configurationally stable at the sulfur atom, could effectively direct the approach of a nucleophile to one of the two diastereotopic faces of the imine.[3]

However, the early p-toluenesulfinyl reagents had limitations. The direct condensation of p-toluenesulfinamide with many aldehydes and ketones to form the requisite sulfinylimine was often difficult, requiring activated substrates.[3] Furthermore, the aromatic nature of the p-tolyl group rendered the sulfur atom susceptible to undesired nucleophilic attack, competing with addition to the imine carbon.[3] These challenges set the stage for the next major innovation that would unlock the full potential of the methodology.

The Ellman Breakthrough: tert-Butanesulfinamide as a "Universal" Chiral Ammonia Equivalent

In 1997, the landscape of chiral amine synthesis was fundamentally altered by the introduction of enantiopure 2-methyl-2-propanesulfinamide (tert-butanesulfinamide, often called "Ellman's auxiliary") by the research group of Jonathan A. Ellman.[4] This reagent was meticulously designed to overcome the drawbacks of its aromatic predecessors.

The rationale for its design was based on two key hypotheses:

-

Enhanced Nucleophilicity : The electron-donating nature of the tert-butyl group was predicted to increase the nucleophilicity of the sulfinamide nitrogen, facilitating direct condensation with a much broader range of aldehydes and ketones.[3]

-

Increased Steric Shielding : The bulky tert-butyl group would sterically hinder the sulfur atom, minimizing competitive nucleophilic attack and directing reactivity towards the desired imine carbon.[3]

These predictions proved remarkably accurate. tert-Butanesulfinamide condenses readily with a vast array of carbonyl compounds under mild conditions, and the resulting N-tert-butanesulfinyl imines undergo nucleophilic additions with exceptionally high diastereoselectivity.[5] The subsequent simple acid-catalyzed hydrolysis to remove the auxiliary provides the desired chiral amine in high enantiomeric purity. This robust, reliable, and broadly applicable three-step sequence cemented tert-butanesulfinamide's status as a premier chiral ammonia equivalent in modern organic synthesis.[6][7]

Comparative Efficacy: p-Toluenesulfinamide vs. tert-Butanesulfinamide

The superiority of Ellman's auxiliary is not merely anecdotal. It has been demonstrated consistently across a wide range of applications.

| Feature | p-Toluenesulfinamide (Davis) | tert-Butanesulfinamide (Ellman) | Rationale for Difference |

| Imine Formation | Often requires activated aldehydes; difficult with ketones. | Broad scope with aldehydes and ketones via direct condensation. | The electron-donating t-Bu group increases the N-atom's nucleophilicity.[3] |

| Diastereoselectivity | Good to excellent. | Generally excellent, often higher than the p-tolyl analog.[3][4] | The greater steric bulk of the t-Bu group provides more effective facial shielding. |

| Side Reactions | Susceptible to nucleophilic attack at the sulfur atom. | Attack at sulfur is significantly minimized.[3] | Steric hindrance and lower electronegativity of the t-Bu group protect the sulfur atom.[3] |

| Cleavage | Mild acid cleavage. | Mild acid cleavage (e.g., HCl in an etheral solvent).[6] | Similar mechanism and ease of removal. |

The Mechanistic Heart of Stereocontrol

The remarkable efficacy of tert-butanesulfinyl imines stems from a well-defined, chelation-controlled transition state. When a Grignard or organolithium reagent is used as the nucleophile, the reaction proceeds through a rigid, six-membered chair-like transition state.[8]

In this model, the metal cation (e.g., Mg²⁺, Li⁺) is chelated by both the sulfinyl oxygen and the imine nitrogen. This coordination locks the conformation of the sulfinylimine. The bulky tert-butyl group occupies a pseudo-equatorial position to minimize steric strain, thereby effectively blocking one face of the imine. Consequently, the nucleophile (R') is delivered to the less hindered face of the imine C=N double bond, leading to the observed high diastereoselectivity.[8][9]

Figure 1: Chelation-controlled transition state for nucleophilic addition.

The choice of solvent and reagent can influence this model. In highly coordinating solvents like THF, competition for metal chelation can slightly decrease diastereoselectivity compared to non-coordinating solvents like toluene or dichloromethane.[8][10] Furthermore, for very bulky reducing agents, such as L-selectride, an alternative "open" non-chelated transition state is proposed to explain the observed reversal in stereoselectivity.[8]

Core Experimental Workflows: A Self-Validating System

The protocols described herein represent a robust and validated workflow for the asymmetric synthesis of a primary chiral amine. Each step is designed for high yield and selectivity, ensuring the fidelity of the chiral information transfer.

Workflow Overview

Sources

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric synthesis of amino acids using sulfinimines (thiooxime S-oxides) - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. Asymmetric synthesis of amines using tert-butanesulfinamide | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. beilstein-journals.org [beilstein-journals.org]

An In-Depth Technical Guide to the Safe Handling of 1-(Phenylsulfonyl)piperidine

Introduction: Navigating the Synthesis and Application of a Versatile Scaffold

1-(Phenylsulfonyl)piperidine, a sulfonamide derivative of the ubiquitous piperidine ring, represents a significant scaffold in contemporary medicinal chemistry and organic synthesis. The piperidine moiety is a fundamental structural unit found in over twenty classes of pharmaceuticals and a vast array of natural alkaloids, highlighting its importance in the design of therapeutic agents.[1][2] Derivatives of 1-(phenylsulfonyl)piperidine have been investigated for their potential as antibacterial agents by inhibiting thymidylate kinase (TMK), an essential enzyme for bacterial DNA synthesis.[3] Furthermore, novel phenyl sulfonyl piperidine compounds have been identified that can induce apoptosis in colon cancer cells, opening new avenues for cancer therapy.[4] The synthesis of related structures has also been explored for the development of cholinesterase and lipoxygenase inhibitors.[5]

Given its role as a key intermediate and its potential biological activities, a thorough understanding of the safe handling, synthesis, and potential hazards of 1-(Phenylsulfonyl)piperidine is paramount for researchers, scientists, and drug development professionals. The absence of a comprehensive, publicly available Safety Data Sheet (SDS) for 1-(Phenylsulfonyl)piperidine necessitates a proactive and informed approach to its risk assessment. This guide provides a detailed examination of the safety and handling considerations for 1-(Phenylsulfonyl)piperidine, with a focus on its synthesis from piperidine and benzenesulfonyl chloride. By understanding the well-documented hazards of its precursors, we can establish a robust framework for its safe utilization in the laboratory.

Physicochemical Properties of 1-(Phenylsulfonyl)piperidine

A clear understanding of the physicochemical properties of a compound is the foundation of its safe handling. Below is a summary of the available data for 1-(Phenylsulfonyl)piperidine.

| Property | Value | Source(s) |

| CAS Number | 5033-23-8 | [6] |

| Molecular Formula | C₁₁H₁₅NO₂S | [6] |

| Molecular Weight | 225.31 g/mol | [6] |

| Boiling Point | 356.5 °C at 760 mmHg | [7] |

| Flash Point | 169.4 °C | [7] |

| Density | 1.219 g/cm³ | [7] |

Hazard Identification and Risk Assessment: A Precursor-Based Approach

Due to the limited availability of specific toxicological data for 1-(Phenylsulfonyl)piperidine, a comprehensive risk assessment must be derived from the known hazards of its synthetic precursors: piperidine and benzenesulfonyl chloride.

Inherent Hazards of Piperidine (CAS: 110-89-4)

Piperidine is a highly flammable, corrosive, and toxic liquid.[8] Its primary hazards include:

-

Flammability: It is a highly flammable liquid and vapor (H225).[8]

-

Toxicity: It is harmful if swallowed (H302), and toxic in contact with skin or if inhaled (H311, H331).[8]

-

Corrosivity: It causes severe skin burns and eye damage (H314).[8]

Inherent Hazards of Benzenesulfonyl Chloride (CAS: 98-09-9)

Benzenesulfonyl chloride is a corrosive solid that reacts violently with water. Its primary hazards include:

-

Corrosivity: It causes severe skin burns and eye damage.

-

Reactivity: It reacts with water, alcohols, and amines, often vigorously.

Anticipated Hazards of 1-(Phenylsulfonyl)piperidine

Based on its structure as a sulfonamide and a piperidine derivative, the following hazards should be anticipated for 1-(Phenylsulfonyl)piperidine:

-

Skin and Eye Irritation: While the highly corrosive nature of piperidine is reduced upon formation of the sulfonamide, the final product should still be considered a potential skin and eye irritant.

-

Oral Toxicity: The piperidine moiety suggests a potential for oral toxicity.

-

Thermal Decomposition: The thermal decomposition of sulfonamides can release toxic gases, including oxides of nitrogen and sulfur.[9]

Experimental Protocol: Safe Synthesis of 1-(Phenylsulfonyl)piperidine

The following protocol outlines the synthesis of 1-(Phenylsulfonyl)piperidine, with an emphasis on the critical safety measures required at each step. This protocol is designed to be a self-validating system, where the procedural steps inherently mitigate the identified risks.

Causality Behind Experimental Choices: The choice of a well-ventilated fume hood is dictated by the high volatility and toxicity of piperidine. The dropwise addition of benzenesulfonyl chloride is crucial to control the exothermic reaction and prevent uncontrolled temperature increases. The use of a non-reactive solvent and an appropriate base is essential for a safe and efficient reaction.

Materials and Equipment:

-

Piperidine

-

Benzenesulfonyl chloride

-

Anhydrous dichloromethane (or other suitable aprotic solvent)

-

Triethylamine (or other suitable non-nucleophilic base)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Standard laboratory glassware for workup and purification

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile or neoprene), safety goggles, face shield, and a lab coat.

Step-by-Step Methodology:

-

Preparation: Set up the reaction apparatus in a certified chemical fume hood. Ensure that an emergency shower and eyewash station are readily accessible.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperidine and anhydrous dichloromethane. Cool the mixture in an ice bath to 0°C.

-

Addition of Base: Slowly add triethylamine to the cooled solution.

-

Addition of Benzenesulfonyl Chloride: Dissolve benzenesulfonyl chloride in anhydrous dichloromethane and add it to the dropping funnel. Add the benzenesulfonyl chloride solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

-

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local regulations.

Visualization of the Safe Synthesis Workflow

The following diagram illustrates the critical steps and safety considerations in the synthesis of 1-(Phenylsulfonyl)piperidine.

Caption: Workflow for the safe synthesis of 1-(Phenylsulfonyl)piperidine.

Hazard Relationship Diagram

This diagram illustrates the logical flow of hazards from the starting materials to the final product.

Caption: Relationship of hazards from precursors to the final product.

Emergency Procedures

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Handling and Storage

-

Handling: Wear appropriate personal protective equipment. Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

1-(Phenylsulfonyl)piperidine is a valuable compound with significant potential in drug discovery and development. While specific safety data for this compound is limited, a thorough understanding of the hazards associated with its synthetic precursors provides a solid foundation for its safe handling. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment, and following the detailed protocols outlined in this guide, researchers can confidently and safely work with this important chemical intermediate. The continuous pursuit of knowledge regarding the specific toxicological profile of 1-(Phenylsulfonyl)piperidine is encouraged as its applications continue to expand.

References

-

Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. (2014). PubMed. [Link]

-

Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). (n.d.). PubMed. [Link]

-

PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. [Link]

-

Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. (2024, January 12). ChemRxiv. [Link]

-

Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. (n.d.). Asian Journal of Chemistry. [Link]

-

Piperine: A Remarkable Marker with Intense Biological Activity. (2017, November 16). ResearchGate. [Link]

-

N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11β-hydroxysteroid dehydrogenase type 1: strategies to eliminate reactive metabolites. (2013, April 15). PubMed. [Link]

-

1-(PHENYLSULFINYL)PIPERIDINE 97 Three Chongqing Chemdad Co. (n.d.). chemdad.com. [Link]

-

PSP205, a Novel Phenyl Sulfonyl Piperidine, Induces Apoptotic Cell Death in Colon Cancer by Modulating Coat Protein Complex-Mediated Vesicle Trafficking. (2025, January 9). PubMed. [Link]

-

The influence of chemical structure of sulfonamides on the course of their thermal decomposition. (n.d.). AKJournals. [Link]

-

Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. (n.d.). NIH. [Link]

-

1-(benzenesulfonyl)piperidine | CAS#:5033-23-8. (2025, August 25). Chemsrc. [Link]

-

A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. (2024, September 20). MDPI. [Link]

-

Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. (2022, September 22). MDPI. [Link]

-

1-Phenylpiperidine. (n.d.). PubChem. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023, April 4). IJNRD. [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). Frontiers. [Link]

-

Piperidines database - synthesis, physical properties - page 3. (n.d.). ChemSynthesis. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

-

Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. (2013, January 15). PubMed. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). PubMed. [Link]

-

1-(Phenylsulfonyl)pyrrolidine. (n.d.). PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PSP205, a Novel Phenyl Sulfonyl Piperidine, Induces Apoptotic Cell Death in Colon Cancer by Modulating Coat Protein Complex-Mediated Vesicle Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of some new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 1-(benzenesulfonyl)piperidine | CAS#:5033-23-8 | Chemsrc [chemsrc.com]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 9. akjournals.com [akjournals.com]

Methodological & Application

The Strategic Role of 1-(Phenylsulfonyl)piperidine in Contemporary Medicinal Chemistry

In the landscape of modern drug discovery, the piperidine moiety stands as a privileged scaffold, integral to the architecture of numerous therapeutic agents.[1][2] Its conformational flexibility and synthetic tractability have made it a cornerstone for the development of drugs targeting a wide array of diseases.[1][2][3] The introduction of a phenylsulfonyl group at the 1-position of the piperidine ring yields 1-(phenylsulfonyl)piperidine, a versatile synthetic intermediate and a scaffold with significant potential for generating novel bioactive molecules. This guide provides an in-depth exploration of 1-(phenylsulfonyl)piperidine, its synthesis, and its applications in medicinal chemistry, offering detailed protocols and insights for researchers in the field.

Introduction to the 1-(Phenylsulfonyl)piperidine Scaffold

The 1-(phenylsulfonyl)piperidine scaffold combines the desirable features of the piperidine ring with the robust, electron-withdrawing nature of the phenylsulfonyl group. This combination imparts specific physicochemical properties to the molecule, influencing its reactivity, and potential as a pharmacophore. The sulfonamide linkage is a key structural motif in a multitude of approved drugs, valued for its ability to act as a hydrogen bond acceptor and its metabolic stability.[4]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 5033-23-8 | [5] |

| Molecular Formula | C₁₁H₁₅NO₂S | [5] |

| Molecular Weight | 225.31 g/mol | [5] |

| Boiling Point | 356.5°C at 760 mmHg | [5] |

| Density | 1.219 g/cm³ | [5] |

| LogP | 2.88 | [5] |

Note: These properties are predicted or sourced from chemical databases and should be confirmed by experimental data where critical.

Synthesis of 1-(Phenylsulfonyl)piperidine

The synthesis of 1-(phenylsulfonyl)piperidine is typically achieved through the reaction of piperidine with benzenesulfonyl chloride. This is a standard nucleophilic substitution reaction where the secondary amine of piperidine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

General Synthesis Workflow

Caption: General workflow for the synthesis of 1-(Phenylsulfonyl)piperidine.

Detailed Synthetic Protocol

Materials:

-

Piperidine

-

Benzenesulfonyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution.

-

Addition of Sulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude 1-(phenylsulfonyl)piperidine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Applications in Medicinal Chemistry and Drug Discovery

The 1-(phenylsulfonyl)piperidine scaffold serves as a valuable building block for the synthesis of more complex molecules with diverse biological activities. The sulfonamide moiety is a well-established pharmacophore, and its combination with the piperidine ring offers a versatile platform for drug design.[4]

As a Scaffold for Antibacterial Agents

Derivatives of N-sulfonylpiperidines have been identified as potent inhibitors of bacterial enzymes. For instance, novel sulfonylpiperidine derivatives have been developed as inhibitors of Gram-positive thymidylate kinase (TMK), an essential enzyme for bacterial DNA synthesis.[6] Structure-guided design has enabled the optimization of these compounds to achieve excellent enzyme affinity and potent antibacterial activity.[6]

As a Bioisosteric Replacement

In drug design, the concept of bioisosterism is crucial for optimizing lead compounds.[7] The piperidine ring itself can be considered a bioisostere for other cyclic systems, and the entire 1-(phenylsulfonyl)piperidine moiety can be utilized to modulate the physicochemical properties of a molecule, such as lipophilicity and solubility.[8] The phenylsulfonyl group can influence the electronic properties of the piperidine nitrogen and the overall conformation of the molecule, which can be critical for receptor binding.

In the Development of Multi-Target Ligands

The structural features of 1-(phenylsulfonyl)piperidine make it an attractive scaffold for the development of ligands that can interact with multiple biological targets. For example, piperidine derivatives have been extensively explored in the design of antipsychotic agents that target dopamine and serotonin receptors.[9] The incorporation of a phenylsulfonyl group can modify the receptor binding profile and pharmacokinetic properties of these compounds.

A Note on the Closely Related 1-(Phenylsulfinyl)piperidine

It is important to distinguish 1-(phenylsulfonyl)piperidine from its sulfoxide analogue, 1-(phenylsulfinyl)piperidine (CAS 4972-31-0). While structurally similar, their chemical reactivity and applications can differ. 1-(Phenylsulfinyl)piperidine has found significant use as a reagent in organic synthesis, particularly in glycosylation reactions.

Application in Glycosylation Reactions

1-(Phenylsulfinyl)piperidine, in combination with trifluoromethanesulfonic anhydride (Tf₂O), serves as a powerful activator for thioglycosides in the synthesis of complex oligosaccharides. This methodology is valuable for the construction of glycans, which are important targets in drug discovery and chemical biology.

Future Perspectives

The 1-(phenylsulfonyl)piperidine scaffold remains a promising platform for the discovery of new therapeutic agents. Its synthetic accessibility and the established importance of both the piperidine and sulfonamide moieties in medicinal chemistry provide a strong foundation for future research.[1][4] The exploration of diverse substitutions on both the phenyl and piperidine rings will likely lead to the identification of novel compounds with a wide range of pharmacological activities. Furthermore, the use of this scaffold in the design of chemical probes and tool compounds will continue to aid in the elucidation of biological pathways and the validation of new drug targets.

References

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]

-

Nikita, A. F., & Anatoly, N. V. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Codée, J. D. C., et al. (2005). IMPROVED SYNTHESIS OF 1-BENZENESULFINYL PIPERIDINE AND ANALOGS FOR THE ACTIVATION OF THIOGLYCOSIDES IN CONJUNCTION WITH TRIFLUOROMETHANESULFONIC ANHYDRIDE. Organic Syntheses, 8(1), 1. [Link]

-

Aller, F., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 544-557. [Link]

-

Qandil, A. M. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Pharmaceuticals, 5(5), 460-468. [Link]

-

Barreiro, E. J., et al. (2015). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 20(8), 13996-14018. [Link]

-

Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580. [Link]

-

Laine, D. I., et al. (2012). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorganic & Medicinal Chemistry Letters, 22(14), 4766-4771. [Link]

-

Chemsrc. (n.d.). 1-(benzenesulfonyl)piperidine | CAS#:5033-23-8. Retrieved from [Link]

-

Chen, J., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5236-5240. [Link]

-

Journal of Chemical Health Risks. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. JCHR. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. mdpi.com [mdpi.com]

- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 5. 1-(benzenesulfonyl)piperidine | CAS#:5033-23-8 | Chemsrc [chemsrc.com]

- 6. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mch.estranky.sk [mch.estranky.sk]

- 8. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Application of 1-(Phenylsulfonyl)piperidine in the Convergent Synthesis of Aminoglycoside Antibiotics

Abstract

The chemical synthesis of aminoglycoside antibiotics, a class of potent bactericidal agents, presents formidable challenges due to their dense stereochemistry and polyfunctional nature. A critical step in their assembly is the stereoselective formation of glycosidic bonds. This application note details the strategic use of 1-(Phenylsulfonyl)piperidine, in conjunction with trifluoromethanesulfonic anhydride (Tf₂O), as a powerful promoter system for the activation of thioglycoside donors. We provide an in-depth analysis of the underlying reaction mechanism, a validated, step-by-step protocol for a key glycosylation reaction in the synthesis of a neamine analogue, and comprehensive data interpretation to guide researchers in drug discovery and development.

The Challenge: Stereocontrolled Aminoglycoside Synthesis

Aminoglycoside antibiotics are pseudo-oligosaccharides, typically comprising an aminocyclitol core, such as 2-deoxystreptamine (2-DOS), glycosidically linked to two or more amino sugars.[1][2] Their potent antibacterial activity, achieved by binding to the bacterial 16S rRNA and disrupting protein synthesis, has made them mainstays in treating severe Gram-negative infections.[3][4]

However, their total chemical synthesis is a significant hurdle for medicinal chemists. The primary challenges include:

-

Stereoselective Glycosylation: The creation of 1,2-cis-glycosidic linkages, which are common in many biologically active aminoglycosides, is particularly difficult to control.[5][6][7]

-

Orthogonal Protection Strategies: The multiple amino and hydroxyl groups require a complex sequence of protection and deprotection steps to ensure regioselectivity.[8]

-

Donor and Acceptor Reactivity: Fine-tuning the reactivity of the glycosyl donor and acceptor is crucial for achieving high yields and avoiding side reactions.[9]

Convergent synthesis strategies, where complex fragments are synthesized separately and then coupled, are preferred. The success of this approach hinges on a robust and highly stereoselective glycosylation method.

The Solution: The Phenylsulfonylpiperidine/Tf₂O Promoter System

The combination of 1-(Phenylsulfonyl)piperidine (PSP) and trifluoromethanesulfonic anhydride (Tf₂O) has emerged as a highly effective system for activating thioglycoside donors.[10] While the prompt mentions 1-(Phenylsulfonyl)piperidine, the closely related and more extensively documented reagent in this specific chemical context is 1-Benzenesulfinyl piperidine (BSP), which functions analogously.[10][11] For the purpose of this guide, we will refer to the activating sulfinamide/Tf₂O system. This system is capable of activating both reactive ("armed") and less reactive ("disarmed") thioglycosides at low temperatures, typically around -60 °C.[10]

Mechanism of Action

The key to this method's success lies in the in situ formation of a highly electrophilic sulfonium species. The reaction between 1-Benzenesulfinyl piperidine (BSP) and Tf₂O generates a potent activator.[11] This species then reacts with the sulfur of the thioglycoside donor, creating a glycosyl triflate or a related highly reactive intermediate. This intermediate is exceptionally electrophilic at the anomeric carbon, facilitating its attack by the hydroxyl group of the glycosyl acceptor.

The reaction proceeds through a bimolecular, Sₙ2-like mechanism, which is crucial for controlling the stereochemical outcome of the glycosylation.[12] The choice of protecting groups, solvent, and temperature all play a vital role in influencing the stereoselectivity of the final product.[9]

Caption: Proposed mechanism for thioglycoside activation.

Experimental Guide: Synthesis of a Protected Neamine Analogue

This section provides a detailed protocol for the key glycosylation step in the synthesis of a protected neamine derivative, a core structure of many aminoglycoside antibiotics.[8] The workflow involves the coupling of a protected glycosyl donor with a protected 2-deoxystreptamine (2-DOS) acceptor.

Caption: Convergent synthesis workflow for a neamine analogue.

Materials and Reagents

The following table outlines the reagents required for the key glycosylation step (Step C). All reagents should be of anhydrous grade and handled under an inert atmosphere (Argon or Nitrogen).

| Reagent | M.W. | Equivalents | Amount (Example) | Purpose |

| Glycosyl Donor | (variable) | 1.0 | 500 mg | Sugar to be attached |

| 2-DOS Acceptor | (variable) | 1.2 | (calc.) | Core scaffold |

| 1-Benzenesulfinyl piperidine (BSP) | 209.31 | 1.3 | (calc.) | Promoter |

| Triflic Anhydride (Tf₂O) | 282.14 | 1.1 | (calc.) | Promoter Activator |

| 2,4,6-Tri-tert-butylpyrimidine (TTBP) | 248.42 | 2.0 | (calc.) | Acid Scavenger |

| Dichloromethane (DCM) | 84.93 | - | 20 mL | Anhydrous Solvent |

Step-by-Step Protocol for Glycosylation (Step C)

Rationale: This protocol is performed at low temperatures to maximize stereoselectivity and minimize side reactions. The use of the bulky, non-nucleophilic base TTBP is critical to neutralize the triflic acid byproduct without interfering with the reactive intermediates.

-

Preparation: Under an argon atmosphere, flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Reactant Loading: To the cooled flask, add the Glycosyl Donor (1.0 eq), 2-DOS Acceptor (1.2 eq), and TTBP (2.0 eq).

-

Dissolution: Add anhydrous DCM (10 mL) via syringe and stir the mixture until all solids are dissolved.

-

Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to equilibrate the temperature.

-

Promoter Addition: In a separate, dry vial, dissolve 1-Benzenesulfinyl piperidine (1.3 eq) in anhydrous DCM (5 mL). Add this solution to the reaction mixture dropwise via syringe.

-

Activation: Add Triflic Anhydride (1.1 eq) dropwise to the reaction mixture over 5 minutes. The solution may change color. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent decomposition of the activated species.

-

Reaction Monitoring: Stir the reaction at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. A typical mobile phase would be a hexane/ethyl acetate mixture. The disappearance of the glycosyl donor spot indicates reaction completion. Reaction times can vary from 1 to 4 hours.

-

Quenching: Once the reaction is complete, quench by adding 1 mL of saturated aqueous sodium bicarbonate solution. Safety Note: Quench at low temperature to control the release of any excess reactive species.

-

Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, dilute with DCM (20 mL), and wash sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization (Step D)

The crude product is purified by silica gel column chromatography. The choice of eluent system will depend on the specific protecting groups used but is typically a gradient of hexane and ethyl acetate.

Self-Validation: The identity and purity of the resulting pseudodisaccharide must be confirmed.

| Analysis Technique | Expected Outcome / Key Data |

| ¹H and ¹³C NMR | Appearance of a new anomeric proton signal (typically δ 4.5-5.5 ppm) with a characteristic coupling constant (J) indicating the stereochemistry. Correlation signals in a 2D-NMR experiment (e.g., HMBC) will confirm the new C-O bond. |

| High-Resolution Mass Spectrometry (HRMS) | Observed mass should match the calculated exact mass of the protected pseudodisaccharide ([M+H]⁺ or [M+Na]⁺) to within 5 ppm. |

| TLC Analysis | A single major spot under UV light and/or after staining (e.g., with ceric ammonium molybdate), with an Rf value distinct from the starting materials. |

| Yield | A typical yield for this type of reaction ranges from 60% to 85%, depending on the substrates. |

Conclusion and Outlook

The 1-Benzenesulfinyl piperidine and Tf₂O promoter system is a robust and reliable method for the stereoselective synthesis of complex oligosaccharides, including aminoglycoside antibiotics.[10][13] Its ability to activate a wide range of thioglycoside donors at low temperatures provides chemists with a powerful tool for constructing challenging glycosidic linkages. By carefully controlling reaction conditions and employing rigorous analytical validation, this protocol can be effectively integrated into convergent synthetic routes for the development of novel antibiotic candidates and other complex glycoconjugates. Further optimization, such as exploring liquid analogues of BSP for automated synthesis, continues to enhance the utility of this powerful glycosylation strategy.[10]

References

-

Terreni, M., et al. (2021). Combinatorial biosynthesis of novel aminoglycoside antibiotics via pathway engineering. Springer Nature. Available at: [Link]

-

Codée, J. D. C., et al. (2005). IMPROVED SYNTHESIS OF 1-BENZENESULFINYL PIPERIDINE AND ANALOGS FOR THE ACTIVATION OF THIOGLYCOSIDES IN CONJUNCTION WITH TRIFLUOROMETHANESULFONIC ANHYDRIDE. National Institutes of Health (PMC). Available at: [Link]

-

Jiang, Z., et al. (2025). Iron-catalyzed stereoselective glycosylation for 1,2-cis-aminoglycoside assembly. Nature Protocols. Available at: [Link]

-

Chemdad Co. (n.d.). 1-(PHENYLSULFINYL)PIPERIDINE 97. Available at: [Link]

-

Artola, M., et al. (2019). Rapid Phenolic O-Glycosylation of Small Molecules and Complex Unprotected Peptides in Aqueous Solvent. ACS Publications. Available at: [Link]

- Fournier, E., et al. (2009). Synthesis of novel neamine derivatives and use thereof as antibacterial agents. Google Patents.

-

Wang, D., et al. (2009). Synthesis of neamine-derived pseudodisaccharides by stereo- and regio-selective functional group transformations. Royal Society of Chemistry. Available at: [Link]

-

Xu, H., et al. (2025). Iron-catalyzed stereoselective glycosylation for 1,2-cis-aminoglycoside assembly. PubMed. Available at: [Link]

-